![molecular formula C19H18N4O B10980682 N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1H-indole-4-carboxamide](/img/structure/B10980682.png)
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Coupling with Indole-4-Carboxamide: The final step involves coupling the benzimidazole derivative with indole-4-carboxamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, bases, acids, under various temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions, respectively.
Uniqueness
N-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE is unique due to its specific combination of benzimidazole and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-11(2)18-22-16-7-6-12(10-17(16)23-18)21-19(24)14-4-3-5-15-13(14)8-9-20-15/h3-11,20H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
DYEDQMPOOHWDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10980600.png)
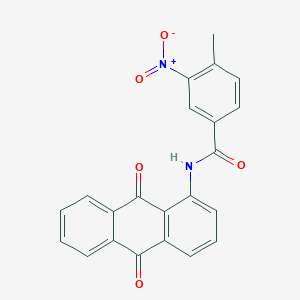
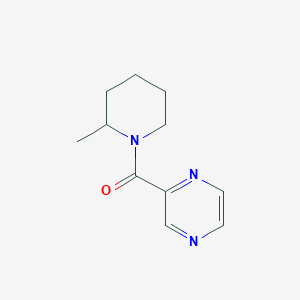
![(3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B10980628.png)
methanone](/img/structure/B10980629.png)

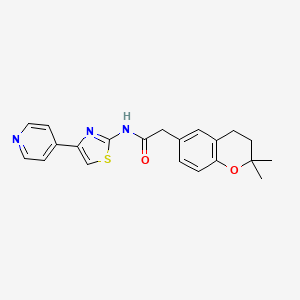
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide](/img/structure/B10980650.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10980651.png)
![Ethyl 2-{[(4-hydroxyphthalazin-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10980656.png)
![4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10980657.png)
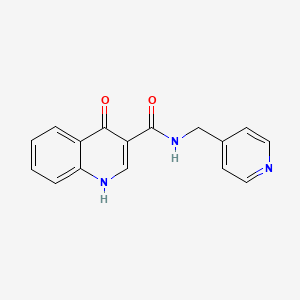
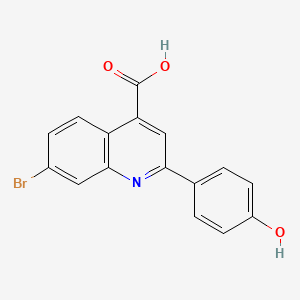
![N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide](/img/structure/B10980678.png)
